molecular formula C11H12FN3O2S B14917354 n-(1,3-Dimethyl-1h-pyrazol-5-yl)-4-fluorobenzenesulfonamide

n-(1,3-Dimethyl-1h-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Cat. No.: B14917354
M. Wt: 269.30 g/mol
InChI Key: DMGMSQLVPPAYCY-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)thiourea
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is unique due to the presence of both the pyrazole ring and the fluorobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom in the benzene ring enhances the compound’s stability and lipophilicity, which can be advantageous in medicinal chemistry.

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H12FN3O2S/c1-8-7-11(15(2)13-8)14-18(16,17)10-5-3-9(12)4-6-10/h3-7,14H,1-2H3

InChI Key

DMGMSQLVPPAYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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